3-Quinolin-6-yl-1-p-tolyl-propenone 3-Quinolin-6-yl-1-p-tolyl-propenone 1-(4-methylphenyl)-3-(6-quinolinyl)-2-propen-1-one is a member of chalcones.
Brand Name: Vulcanchem
CAS No.: 130520-43-3
VCID: VC0409911
InChI: InChI=1S/C19H15NO/c1-14-4-8-16(9-5-14)19(21)11-7-15-6-10-18-17(13-15)3-2-12-20-18/h2-13H,1H3/b11-7+
SMILES: CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3
Molecular Formula: C19H15NO
Molecular Weight: 273.3g/mol

3-Quinolin-6-yl-1-p-tolyl-propenone

CAS No.: 130520-43-3

Main Products

VCID: VC0409911

Molecular Formula: C19H15NO

Molecular Weight: 273.3g/mol

3-Quinolin-6-yl-1-p-tolyl-propenone - 130520-43-3

CAS No. 130520-43-3
Product Name 3-Quinolin-6-yl-1-p-tolyl-propenone
Molecular Formula C19H15NO
Molecular Weight 273.3g/mol
IUPAC Name (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one
Standard InChI InChI=1S/C19H15NO/c1-14-4-8-16(9-5-14)19(21)11-7-15-6-10-18-17(13-15)3-2-12-20-18/h2-13H,1H3/b11-7+
Standard InChIKey XTHGMMSMWJSJSG-YRNVUSSQSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3
SMILES CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3
Canonical SMILES CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3
Description 1-(4-methylphenyl)-3-(6-quinolinyl)-2-propen-1-one is a member of chalcones.
Solubility 1 [ug/mL]
PubChem Compound 5348246
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator